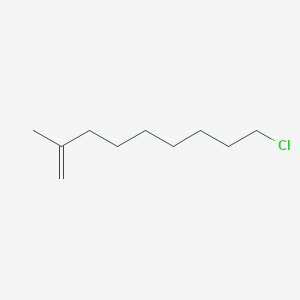

9-Chloro-2-methyl-1-nonene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-chloro-2-methylnon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-10(2)8-6-4-3-5-7-9-11/h1,3-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSRRDDOTAXJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641087 | |

| Record name | 9-Chloro-2-methylnon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-17-0 | |

| Record name | 9-Chloro-2-methyl-1-nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-2-methylnon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 9 Chloro 2 Methyl 1 Nonene and Analogues

Established Synthetic Routes for Haloalkenes

The synthesis of haloalkenes like 9-Chloro-2-methyl-1-nonene often begins with the construction of the carbon skeleton, followed by the introduction of the halogen. alevelchemistryhelp.co.ukwikipedia.org

Alkylation Strategies in Branched Alkene Synthesis

The formation of the 2-methyl-1-nonene (B1345651) backbone is a critical initial step. Alkylation reactions are a primary method for introducing branched structures in alkenes. nih.govacs.org One common approach involves the Wittig reaction or related olefination methods where a ketone is reacted with a phosphorus ylide. For the synthesis of 2-methyl-1-nonene, nonan-2-one could be reacted with methylenetriphenylphosphorane.

Another strategy is the use of organometallic reagents. For instance, a Grignard reagent, such as isopropenylmagnesium bromide, could potentially react with a 1-haloheptane in a coupling reaction to form the desired carbon skeleton. However, controlling regioselectivity and preventing side reactions can be challenging.

More advanced methods involve transition metal-catalyzed cross-coupling reactions. For example, a Negishi or Suzuki coupling could be employed. This might involve the reaction of an organozinc or organoboron compound containing the isopropenyl group with a 1-haloheptane in the presence of a palladium or nickel catalyst. acs.orgrsc.orgeie.gr These methods often offer higher yields and greater functional group tolerance. rsc.org

A strategy for the intermolecular branched-selective α-alkylation of ketones using simple alkenes has also been described, which could be a potential route to the precursor of this compound. acs.org

Regioselective Halogenation Approaches for Unsaturated Systems

With the 2-methyl-1-nonene skeleton in hand, the next crucial step is the regioselective introduction of a chlorine atom at the C-9 position. This requires a method that avoids reaction with the double bond. Free-radical halogenation is a common method for introducing halogens to alkanes. wikipedia.org By using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator, it is possible to achieve chlorination at the terminal methyl group. The selectivity can be influenced by directing groups or by using specific reaction conditions to favor primary carbon halogenation.

Another approach is the hydrohalogenation of an alkene. wikipedia.org However, for the synthesis of this compound, this would require a precursor with a double bond at the C-8 or C-9 position, which would then be hydrochlorinated. This route might be less direct for obtaining the desired isomer.

A Lewis base-catalyzed bromochlorination of unsaturated systems has been reported, which allows for precise installation of bromine and chlorine. acs.org While this specific method introduces two halogens, the underlying principles of controlling regioselectivity in halogenation are relevant. The choice of halogenating agent and catalyst can direct the halogen to a specific position in the molecule. thieme.de

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Metal-Mediated Cross-Coupling Reactions for Carbon-Carbon Bond Formation

As mentioned previously, metal-mediated cross-coupling reactions are powerful tools for constructing the carbon framework of this compound. rsc.orgeie.grmdpi.comthieme-connect.de For instance, a Kumada coupling of a Grignard reagent derived from 1-chloro-7-methyl-7-octene with methylmagnesium bromide in the presence of a nickel catalyst could be a viable route.

Alternatively, a Suzuki coupling could involve the reaction of an organoborane derived from 1-octene (B94956) with a vinyl halide, such as 2-chloro-propene, catalyzed by a palladium complex. The choice of ligands for the metal catalyst is crucial in controlling the regioselectivity and efficiency of these reactions.

The following table summarizes some potential cross-coupling strategies:

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| Suzuki | 7-octenylboronic acid | 2-chloropropene | Pd(PPh₃)₄ | 2-methyl-1-nonene |

| Negishi | 1-heptylzinc chloride | Isopropenyl bromide | PdCl₂(dppf) | 2-methyl-1-nonene |

| Kumada | 1-chloro-7-octene Grignard | Methylmagnesium bromide | Ni(acac)₂ | 2-methyl-1-nonene |

Acid-Catalyzed Transformations and Isomerization in Olefinic Systems

Acid catalysts can be employed in various transformations of olefins, including isomerization and hydration. acs.orgmpg.deresearchgate.nettandfonline.com In the context of synthesizing this compound, acid catalysis could potentially be used to isomerize an internal double bond to the terminal position. For example, if a synthetic route yielded 2-methyl-2-nonene, an acid catalyst could be used to promote its isomerization to the desired 2-methyl-1-nonene. However, this approach often leads to a mixture of isomers, and controlling the reaction to favor the terminal alkene can be difficult.

Strong Brønsted acids have been shown to catalyze the hydroalkoxylation of unbiased olefins. mpg.de While not directly applicable to chlorination, this demonstrates the potential of acid catalysis to activate double bonds for further functionalization. The selectivity of these reactions is highly dependent on the nature of the acid catalyst and the substrate. acs.org

Optimization of Reaction Conditions for Yield and Selectivity in Haloalkene Synthesis

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired haloalkene. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and reaction time. beilstein-journals.orgsemanticscholar.orgresearchgate.netnih.gov

For the halogenation step, the choice of solvent can significantly influence the regioselectivity. Non-polar solvents may favor free-radical pathways, while polar solvents can promote ionic mechanisms. The concentration of the reactants can also play a role.

In metal-catalyzed cross-coupling reactions, the choice of ligand for the metal catalyst is paramount. Different ligands can influence the steric and electronic environment around the metal center, thereby affecting the regioselectivity and efficiency of the reaction. The temperature and reaction time must also be carefully controlled to prevent side reactions, such as β-hydride elimination, which can lead to the formation of undesired alkene isomers. acs.org

The table below illustrates how varying reaction conditions can impact the outcome of a hypothetical halogenation reaction:

| Parameter | Condition A | Condition B | Condition C |

| Solvent | CCl₄ | CH₂Cl₂ | THF |

| Initiator/Catalyst | AIBN (radical) | FeCl₃ (Lewis acid) | None |

| Temperature | 80°C | 25°C | 60°C |

| Observed Outcome | Mixture of chlorinated isomers | Preferential allylic chlorination | Slow or no reaction |

By systematically varying these parameters, it is possible to identify the optimal conditions for the synthesis of this compound with high yield and selectivity.

Scalability and Process Intensification in Industrial Organic Synthesis of Specialty Chemicals

The transition from laboratory-scale synthesis to industrial production of specialty chemicals like this compound presents numerous challenges. Scalability is not merely about increasing the size of reaction vessels but involves a comprehensive approach to optimize the process for efficiency, safety, and cost-effectiveness. chemcopilot.com Process intensification (PI) is a key strategy in modern chemical manufacturing that aims to achieve these goals by developing significantly more compact, efficient, and sustainable processes. gspchem.comcatalysis-summit.com

Key Principles of Process Intensification:

Reduced Equipment Size and Capital Costs: By using smaller, more efficient reactors, the initial investment and physical footprint of the plant can be significantly reduced. gspchem.com

Enhanced Energy Efficiency: Improved heat and mass transfer in intensified systems lead to lower energy consumption. gspchem.com

Increased Safety: Smaller reaction volumes and better process control minimize the risks associated with hazardous materials and exothermic reactions. gspchem.com

For the synthesis of this compound, several PI technologies could be implemented. For instance, if a Grignard-based synthesis is chosen, the highly exothermic nature of the reaction can be managed effectively using continuous flow reactors or microreactors. catalysis-summit.com These systems offer superior heat exchange capabilities compared to traditional batch reactors, preventing temperature spikes that could lead to side reactions and reduced yields.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Grignard-based Synthesis of this compound

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Reaction Volume | Large (e.g., 1000 L) | Small (e.g., 10 L) |

| Heat Transfer | Poor, potential for hotspots | Excellent, high surface-to-volume ratio |

| Safety | Higher risk due to large quantities of reactive materials | Inherently safer due to small hold-up volume |

| Scalability | Difficult, requires redesign of equipment | Easier, "scaling-out" by adding more reactors in parallel |

| Productivity | Lower, includes downtime for charging and discharging | Higher, continuous operation |

Furthermore, integrating reaction and separation steps into a single unit, a core concept of PI, can significantly streamline the process. aiche.org For example, reactive distillation could be employed to simultaneously carry out the reaction and remove a volatile byproduct, driving the equilibrium towards the desired product. Membrane reactors are another PI technology that can combine reaction and separation, enhancing conversion and purity. gspchem.com

The adoption of PI is not without its challenges, including high research and development costs, a lack of standardization, and resistance to change from traditional batch processing. gspchem.com However, the long-term benefits of improved efficiency, safety, and sustainability make it an increasingly attractive approach for the industrial synthesis of specialty chemicals. chemcopilot.comnumberanalytics.com As the chemical industry moves towards more sustainable and cost-effective manufacturing, process intensification will undoubtedly play a crucial role in the production of compounds like this compound and its analogues. gspchem.com

Chemical Reactivity and Transformation Pathways of 9 Chloro 2 Methyl 1 Nonene

Electrophilic Addition Reactions of the Alkene Moiety

The pi (π) bond of the alkene is a region of high electron density, rendering it nucleophilic and prone to attack by electrophiles. chemistrysteps.com These reactions proceed by breaking the π bond to form two new sigma (σ) bonds. libretexts.org For an unsymmetrical alkene like 9-Chloro-2-methyl-1-nonene, the regioselectivity of these additions is a key consideration.

Electrophilic Halogenation Mechanisms

The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to this compound results in a vicinal dihalide, where a halogen atom is added to each carbon of the original double bond. chemistrysteps.com The reaction mechanism does not proceed through a simple carbocation intermediate, which explains its unique stereochemistry. chemistrysteps.com

The process begins when the electron-rich double bond induces a dipole in the approaching halogen molecule, causing one halogen atom to become electrophilic. libretexts.orgleah4sci.com The alkene's π electrons attack this electrophilic halogen, which in turn bonds back to both carbons simultaneously, forming a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion). leah4sci.com This intermediate prevents the formation of a true carbocation and thus averts potential molecular rearrangements. chemistrysteps.com In the second step, the displaced halide ion acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the opposite face of the molecule (anti-addition). libretexts.orglumenlearning.com This backside attack opens the strained three-membered ring to yield the final dihaloalkane product. leah4sci.com

| Reactant | Conditions | Predicted Major Product |

|---|---|---|

| Br₂ | Inert solvent (e.g., CH₂Cl₂) | 1,2-Dibromo-9-chloro-2-methylnonane |

| Cl₂ | Inert solvent (e.g., CCl₄) | 1,2,9-Trichloro-2-methylnonane |

Hydration and Hydrohalogenation Pathways

The addition of protic acids like hydrogen halides (HX) or water (in the presence of an acid catalyst) to unsymmetrical alkenes is governed by Markovnikov's rule. byjus.com This rule states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the other group (halide or hydroxyl) adds to the carbon with more alkyl substituents. byjus.commasterorganicchemistry.com This regioselectivity is explained by the formation of the most stable carbocation intermediate during the reaction. masterorganicchemistry.commsu.edu

In the case of this compound, the double bond is between C1 (with two hydrogens) and C2 (with no hydrogens). The mechanism begins with the protonation of the C1 carbon, which leads to the formation of a more stable tertiary carbocation at C2. quora.com This stable intermediate is then rapidly attacked by the nucleophile (e.g., Br⁻ or H₂O) to form the final product. masterorganicchemistry.com

Acid-catalyzed hydration follows a similar path, where water acts as the nucleophile attacking the tertiary carbocation, followed by deprotonation to yield an alcohol. chadsprep.comleah4sci.comchemistrysteps.com

| Reactant | Conditions | Predicted Major Product (Following Markovnikov's Rule) |

|---|---|---|

| HCl | - | 2,9-Dichloro-2-methylnonane |

| HBr | - | 2-Bromo-9-chloro-2-methylnonane |

| H₂O | H₂SO₄ (catalyst) | 9-Chloro-2-methyl-2-nonanol |

Radical Reactions Involving the Alkene and Halogen Functional Groups

In addition to ionic pathways, this compound can undergo reactions involving free-radical intermediates, typically initiated by heat, UV light, or a radical initiator like peroxide.

Peroxyl Radical Interactions and Propagation

The addition of peroxyl radicals (ROO•) to alkenes is a key process in autoxidation and atmospheric chemistry. This reaction is characterized as an electrophilic addition, where the rate of reaction is strongly dependent on the ionization energy of the alkene; alkenes with lower ionization energies react more quickly. york.ac.uk The mechanism involves the addition of the peroxyl radical to the double bond, forming a peroxyalkyl adduct. The activation energy for this addition can be lowered if there is a degree of charge transfer from the alkene to the radical in the transition state. york.ac.uk For this compound, the alkyl substituents on the double bond lower its ionization energy compared to ethene, making it susceptible to such radical additions.

Other Radical Chain Processes in Unsaturated Halides

Radical chain reactions proceed via three distinct stages: initiation, propagation, and termination. libretexts.org

Anti-Markovnikov Hydrobromination : A classic example of a radical chain process is the addition of HBr across the double bond in the presence of peroxides (ROOR). pharmaguideline.com This reaction exhibits anti-Markovnikov regioselectivity. chemistrysteps.comlibretexts.org The initiation step involves the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orglibretexts.org During the propagation step, the bromine radical adds to the less substituted carbon (C1) of the alkene, forming the more stable tertiary carbon radical at C2. libretexts.orgmasterorganicchemistry.com This radical then abstracts a hydrogen from another HBr molecule, yielding the final product and regenerating a bromine radical to continue the chain. libretexts.orgmasterorganicchemistry.com This pathway is generally specific to HBr, as the analogous steps for HCl and HI are energetically unfavorable. libretexts.org

Allylic Halogenation : Under conditions of low halogen concentration and high temperature or UV light, a substitution reaction at the allylic position (the carbon adjacent to the double bond, C3) can compete with addition. libretexts.orglumenlearning.com This free-radical halogenation involves the abstraction of an allylic hydrogen by a halogen radical. libretexts.org The resulting allylic radical is resonance-stabilized, which provides the driving force for this pathway. lumenlearning.com The allylic radical then reacts with a halogen molecule (e.g., Br₂) to form the allylic halide and a new halogen radical. libretexts.org

Nucleophilic Substitution Reactions at the Halogenated Carbon

The chloro group at the C9 position is attached to a primary carbon, making this end of the molecule reactive towards nucleophiles. Due to the lack of steric hindrance, primary haloalkanes like this readily undergo bimolecular nucleophilic substitution (Sɴ2) reactions. studymind.co.uk

In an Sɴ2 mechanism, a nucleophile attacks the partially positive carbon atom, and the carbon-chlorine bond breaks simultaneously, displacing the chloride ion in a single, concerted step. studymind.co.ukchemguide.co.uk The rate of this reaction is influenced by the strength of the nucleophile and the carbon-halogen bond strength, with C-Cl bonds being stronger and thus reacting more slowly than C-Br or C-I bonds. libretexts.orgsavemyexams.com A wide variety of nucleophiles can be used to displace the chloride, leading to the formation of alcohols, ethers, nitriles, amines, and other functional groups. chemguide.co.uksavemyexams.com

| Nucleophile | Reagent Example | Product Class | Predicted Product Name |

|---|---|---|---|

| OH⁻ (Hydroxide) | NaOH (aq) | Alcohol | 2-Methyl-8-nonen-1-ol |

| CN⁻ (Cyanide) | KCN | Nitrile | 3-Methyl-9-decenenitrile |

| NH₃ (Ammonia) | NH₃ (excess) | Amine | 2-Methyl-8-nonen-1-amine |

| RO⁻ (Alkoxide) | NaOCH₃ | Ether | 9-Methoxy-2-methyl-1-nonene |

Stereochemical Outcomes of SN1 and SN2 Pathways

Nucleophilic substitution reactions on this compound target the primary alkyl chloride. The structure of the substrate is the principal determinant of whether the reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) mechanism. vedantu.commasterorganicchemistry.com

SN2 Pathway : Due to the primary (1°) nature of the carbon bearing the chlorine atom, this compound strongly favors the SN2 pathway. quora.com This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. chemicalnote.com SN2 reactions are characterized by an inversion of stereochemistry at the reaction center. However, since the C9 carbon of this compound is not a stereocenter, this inversion is not observable in the product's R/S configuration. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.com

SN1 Pathway : The SN1 mechanism is highly disfavored for primary alkyl halides like this compound. quora.combrainkart.com This pathway proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. vedantu.com Primary carbocations are exceedingly unstable, making their formation a high-energy, slow, and thus unfavorable process. masterorganicchemistry.com Consequently, SN1 reactions are negligible for this substrate under typical conditions.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate | Primary alkyl halide (unfavorable) | Primary alkyl halide (favorable) |

| Mechanism | Two steps, via carbocation intermediate | One concerted step |

| Rate Law | Rate = k[Alkyl Halide] chemicalnote.com | Rate = k[Alkyl Halide][Nucleophile] chemicalnote.com |

| Stereochemistry | N/A (no stereocenter) | N/A (no stereocenter) |

| Likelihood | Very low to negligible | High |

Competitive Elimination Pathways

In the presence of a nucleophile that can also act as a base, elimination reactions can compete with nucleophilic substitution. For primary alkyl halides, the SN2 reaction is generally the dominant pathway. chemistrysteps.com However, the E2 elimination can be favored under specific conditions.

SN2 vs. E2 Competition : The outcome is heavily influenced by the nature of the reacting species. Strong, non-bulky bases/nucleophiles (e.g., hydroxide, ethoxide) will predominantly lead to the SN2 product. chemistrysteps.com To favor the E2 pathway, a strong, sterically hindered base, such as potassium tert-butoxide, is typically employed. The bulkiness of the base makes it difficult to access the electrophilic carbon for substitution, thus it preferentially abstracts a proton from the adjacent carbon (C8), initiating elimination. msu.eduyoutube.com

Elimination Reactions (E1 and E2 Pathways) Leading to Olefin Formation

Elimination reactions of this compound involve the removal of a hydrogen atom and the chlorine atom to form an additional double bond.

E2 Pathway : This is the primary elimination mechanism for this substrate and is favored by the use of strong bases. chemistry.coach The E2 reaction is a concerted, one-step process where the base removes a proton from the β-carbon (C8) at the same time the C-Cl bond at the α-carbon (C9) breaks, forming a new π-bond. The product of this reaction would be 2-methyl-1,8-nonadiene . The reaction kinetics are second-order, depending on both the alkyl halide and the base concentration.

E1 Pathway : The unimolecular E1 pathway is not a significant route for this compound. chemistrysteps.com Similar to the SN1 reaction, the rate-determining step of the E1 mechanism is the formation of a carbocation, which is highly unfavorable for a primary substrate. masterorganicchemistry.com E1 reactions are typically competitive with SN1 reactions and are favored by weak bases and polar protic solvents, conditions under which primary halides react very slowly, if at all. chemistry.coach

Oxidation Reactions of the Olefinic Bond

The carbon-carbon double bond at the C1-C2 position is susceptible to oxidative cleavage or addition by various oxidizing agents.

Ozonolysis is a powerful method for cleaving alkenes. libretexts.org The reaction involves treating the alkene with ozone (O₃), followed by a workup step.

Mechanism : The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). wikipedia.orgmsu.edu This intermediate rapidly rearranges into a more stable secondary ozonide (a trioxolane). msu.edu

Cleavage Products : The ozonide is then cleaved during a workup step. A reductive workup (e.g., using zinc and water or dimethyl sulfide) breaks the ozonide to yield carbonyl compounds. masterorganicchemistry.com For this compound, the 1,1-disubstituted double bond is cleaved to produce two different molecules:

Formaldehyde (B43269) from the CH₂ group (C1).

8-Chloro-2-octanone from the remainder of the molecule (C2 to C9).

Potassium permanganate (B83412) (KMnO₄) is a versatile oxidizing agent for alkenes, with the reaction outcome depending on the conditions.

Diol Formation (Syn-Dihydroxylation) : Under cold, dilute, and alkaline (basic) conditions, KMnO₄ reacts with the alkene to form a 1,2-diol. jove.com The mechanism involves the syn-addition of the permanganate ion to the double bond, creating a cyclic manganate (B1198562) ester intermediate. jove.comchemistrysteps.com Subsequent hydrolysis of this intermediate cleaves the Mn-O bonds to yield the diol with syn-stereochemistry. chemistrysteps.com The product of this reaction is 9-chloro-2-methylnonane-1,2-diol .

Oxidative Cleavage : If the reaction is carried out under hot, acidic, or concentrated basic conditions, the permanganate is a much stronger oxidizing agent and will cleave the double bond. jove.comlibretexts.org The initially formed diol is further oxidized. For the terminal, disubstituted alkene in this compound, this cleavage would yield:

Carbon dioxide (from the unsubstituted C1).

A ketone (8-chloro-2-octanone from the disubstituted C2). pressbooks.pub

Reduction Chemistry of this compound

The compound possesses two functional groups that can be reduced: the alkene and the alkyl chloride. Selective or complete reduction can be achieved depending on the reagents and conditions used.

Reduction of the Olefinic Bond : The most common method for reducing a carbon-carbon double bond is catalytic hydrogenation. libretexts.org This reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). openstax.org This process is typically a heterogeneous reaction occurring on the surface of the metal catalyst. openstax.org The reaction adds two hydrogen atoms across the double bond, resulting in the corresponding alkane. Applying this to this compound would yield 9-chloro-2-methylnonane . This reaction is generally selective for the alkene in the presence of an alkyl halide, although over-reduction or hydrogenolysis of the C-Cl bond can sometimes occur, especially with palladium catalysts. acs.org

Reduction of the Alkyl Chloride : The carbon-chlorine bond can also be reduced, replacing the chlorine atom with a hydrogen atom (dehalogenation). This can be achieved using various methods, such as with organotin hydrides (e.g., tributyltin hydride) via a free radical mechanism, or certain metal hydride reagents. organic-chemistry.orgacs.org Photocatalytic methods have also been developed for the reduction of unactivated alkyl chlorides. organic-chemistry.org Reduction of only the alkyl chloride would produce 2-methyl-1-nonene (B1345651) .

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| SN2 Substitution | Strong, non-bulky nucleophile (e.g., NaOH) | 9-Hydroxy-2-methyl-1-nonene |

| E2 Elimination | Strong, bulky base (e.g., KOC(CH₃)₃) | 2-methyl-1,8-nonadiene |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Formaldehyde and 8-Chloro-2-octanone |

| Permanganate Oxidation (Cold, Dilute) | Cold, dilute KMnO₄, OH⁻ | 9-chloro-2-methylnonane-1,2-diol |

| Permanganate Oxidation (Hot, Acidic) | Hot, concentrated KMnO₄, H⁺ | Carbon dioxide and 8-Chloro-2-octanone |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 9-chloro-2-methylnonane |

| Dehalogenation | e.g., (n-Bu)₃SnH | 2-methyl-1-nonene |

Catalytic Hydrogenation of the Double Bond

The carbon-carbon double bond in this compound can be selectively saturated through catalytic hydrogenation. This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, yielding the corresponding saturated chloroalkane.

The hydrogenation of alkenes is a heterogeneous process that typically occurs on the surface of a solid catalyst. Common catalysts for this transformation include palladium, often supported on carbon (Pd/C), platinum, frequently used as platinum dioxide (PtO₂), and nickel. The reaction mechanism is understood to involve the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. This is followed by the stepwise transfer of two hydrogen atoms to the carbons of the double bond. A key stereochemical feature of this reaction is syn-addition, meaning both hydrogen atoms add to the same face of the double bond.

For this compound, the primary product of catalytic hydrogenation is 9-chloro-2-methylnonane. The reaction is generally carried out under a pressurized atmosphere of hydrogen.

A potential side reaction in the hydrogenation of haloalkenes is hydrogenolysis, or cleavage, of the carbon-halogen bond. The susceptibility of the carbon-chlorine bond to reduction is generally lower than that of the double bond, allowing for selective hydrogenation under controlled conditions. The choice of catalyst and reaction parameters, such as temperature and pressure, is crucial to minimize this undesired side reaction. For instance, rhodium-based catalysts have been shown to be effective in the selective hydrogenation of haloalkenes to haloalkanes.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Primary Product | Potential Byproduct |

|---|

Selective Reduction of the Carbon-Chlorine Bond

Chemoselective reduction of the carbon-chlorine bond in the presence of the double bond presents a synthetic challenge due to the reactivity of the alkene. However, specific reagents and catalytic systems have been developed for the reductive dehalogenation of alkyl halides with high functional group tolerance.

One effective method for the selective reduction of alkyl halides involves the use of silanes, such as triethylsilane (Et₃SiH), in the presence of a suitable catalyst. For example, cationic iridium pincer complexes have demonstrated high efficiency and chemoselectivity in the reduction of a wide range of alkyl halides. This method is notable for its ability to tolerate various functional groups.

The reduction of the C-Cl bond in this compound would yield 2-methyl-1-nonene. This transformation is valuable as it allows for the unmasking of the terminal alkene after the chloro- group has served its synthetic purpose. The reaction essentially replaces the halogen atom with a hydrogen atom.

Other methods for the selective reduction of alkyl halides include the use of tri-n-butyltin hydride ((n-Bu)₃SnH) via a free radical mechanism, though this method can sometimes affect double bonds. The choice of reducing agent and reaction conditions is therefore critical to achieve the desired selectivity.

Table 2: Selective Reduction of the Carbon-Chlorine Bond in this compound

| Reactant | Reagents | Product |

|---|

Polymerization Reactions of Branched Olefins

The terminal alkene functionality of this compound allows it to act as a monomer in addition polymerization reactions. Addition polymerization involves the joining of monomer units without the loss of any atoms. The presence of both a branched structure and a terminal chloro- group can influence the polymerization process and the properties of the resulting polymer.

The polymerization of alkenes can proceed through several mechanisms, including free-radical, cationic, and anionic pathways.

Free-Radical Polymerization: This process is initiated by a radical species, which adds to the double bond of the monomer, generating a new radical that can then propagate the polymer chain. For this compound, the initiator would add to the less substituted carbon of the double bond, forming a more stable secondary radical. This process would be repeated to form a long polymer chain.

Cationic Polymerization: This mechanism is initiated by an electrophile, such as a proton from a strong acid. The electrophile adds to the double bond, forming a carbocation. The stability of this carbocation is crucial for the reaction to proceed. In the case of this compound, the initial carbocation formed would be a tertiary carbocation, which is relatively stable, suggesting that cationic polymerization could be a viable method. The polymer chain then grows by the successive addition of monomer units to the carbocationic chain end.

Anionic Polymerization: Anionic polymerization is initiated by a nucleophile, which adds to the double bond to form a carbanion. This method is most effective for alkenes with electron-withdrawing substituents. The chloro- group in this compound is electron-withdrawing, which could potentially facilitate anionic polymerization.

The branched nature of this compound would likely result in a polymer with a specific stereochemistry. The arrangement of the side chains along the polymer backbone can be atactic (random), isotactic (all on the same side), or syndiotactic (alternating sides). The choice of catalyst, particularly in coordination polymerization using Ziegler-Natta or metallocene catalysts, can control the tacticity of the resulting polymer, which in turn significantly influences its physical properties such as crystallinity, melting point, and mechanical strength. The presence of the terminal chloro- group also provides a handle for post-polymerization modification of the polymer.

Table 3: Potential Polymerization Pathways for this compound

| Polymerization Type | Initiator | Reactive Intermediate |

|---|---|---|

| Free-Radical | Radical (e.g., from AIBN or benzoyl peroxide) | Free Radical |

| Cationic | Strong Acid (e.g., H₂SO₄, AlCl₃) | Carbocation |

Advanced Analytical Characterization Techniques for 9 Chloro 2 Methyl 1 Nonene

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise atomic arrangement and bonding within the 9-Chloro-2-methyl-1-nonene molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The key expected signals include two distinct singlets in the olefinic region for the geminal protons on C1, a singlet for the methyl protons on C2, and a triplet for the methylene (B1212753) protons on C9 adjacent to the chlorine atom. The remaining methylene groups along the alkyl chain would appear as a complex multiplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten unique carbon signals are expected. The sp² carbons of the double bond (C1 and C2) would appear downfield, while the sp³ carbons of the alkyl chain would resonate at higher field. The carbon atom bonded to the chlorine (C9) would be shifted downfield compared to the other methylene carbons due to the electronegativity of the chlorine atom.

| Position | Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|---|

| 1 | =CH₂ | ~4.7 (2H, s) | ~110 |

| 2 | =C(CH₃) | - | ~145 |

| 3 | -CH₂- | ~2.0 (2H, t) | ~35-40 |

| 4-7 | -(CH₂)₄- | ~1.3-1.4 (8H, m) | ~28-32 |

| 8 | -CH₂- | ~1.8 (2H, p) | ~32-35 |

| 9 | -CH₂Cl | ~3.5 (2H, t) | ~45 |

| 2-Me | -CH₃ | ~1.7 (3H, s) | ~22 |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary based on solvent and experimental conditions. (s=singlet, t=triplet, p=pentet, m=multiplet).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes provide clear evidence for its constituent parts.

The spectrum would be characterized by:

C=C Stretch: A moderate absorption band around 1650 cm⁻¹ indicating the presence of the carbon-carbon double bond.

=C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3075-3090 cm⁻¹) corresponding to the stretching of the sp² hybridized C-H bonds of the terminal alkene.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the stretching of the sp³ hybridized C-H bonds in the alkyl chain and methyl group. pressbooks.pub

=C-H Bend: A strong absorption band around 890 cm⁻¹ is characteristic of the out-of-plane bending (wag) of the geminal hydrogens on a 1,1-disubstituted alkene. pressbooks.pub

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alkene (=C-H) | Stretch | 3075 - 3090 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Alkene (C=C) | Stretch | ~1650 |

| Alkene (=CH₂) | Out-of-plane bend | ~890 |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the analyte through its fragmentation pattern. chemguide.co.uk

For this compound (C₁₀H₁₉Cl), the mass spectrum would exhibit a distinctive molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two molecular ion peaks will be observed:

M⁺ peak: at m/z corresponding to the molecule with ³⁵Cl.

M+2 peak: at m/z corresponding to the molecule with ³⁷Cl, with an intensity approximately one-third of the M⁺ peak. libretexts.org

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways include:

Loss of a chlorine radical (•Cl): This would result in a significant fragment ion at m/z [M-35]⁺ and [M-37]⁺.

Alpha-cleavage: Scission of the C-C bond adjacent to the chlorine is less common for primary chlorides.

Alkyl chain fragmentation: Cleavage at various points along the hydrocarbon chain will produce a series of carbocation fragments, typically differing by 14 mass units (-CH₂-).

McLafferty Rearrangement: While possible, it is less characteristic for this structure compared to carbonyl compounds.

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 174/176 | [C₁₀H₁₉Cl]⁺ | Molecular Ion (M⁺, M+2) |

| 139 | [C₁₀H₁₉]⁺ | Loss of •Cl |

| 57 | [C₄H₉]⁺ | Common alkyl fragment (t-butyl cation structure) |

| 56 | [C₄H₈]⁺ | Elimination of HCl |

| 43 | [C₃H₇]⁺ | Common alkyl fragment (propyl cation) |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for isolating this compound from a mixture and determining its concentration.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds. nih.gov this compound, with its expected boiling point, is well-suited for GC analysis.

GC-FID: In this setup, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column (typically a non-polar or medium-polarity column). After elution, it is combusted in a hydrogen-air flame. The resulting ions generate a current proportional to the amount of carbon, making FID an excellent detector for quantification when calibrated with a standard.

GC-MS: Coupling a gas chromatograph to a mass spectrometer provides both separation and identification. acs.org As the compound elutes from the GC column, it enters the MS, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

Multidimensional Gas Chromatography (GC×GC) for Complex Mixture Deconvolution

For highly complex samples where standard GC cannot provide adequate separation (e.g., isomeric mixtures of olefins in petroleum products or environmental samples), comprehensive two-dimensional gas chromatography (GC×GC) is a powerful solution. labrulez.comcopernicus.org

GC×GC utilizes two different columns connected by a modulator. copernicus.org The first column typically separates analytes by boiling point (non-polar phase), while the second, shorter column provides a rapid, orthogonal separation based on a different property, such as polarity (polar phase). nih.gov This results in a significant increase in separation power, spreading the components over a two-dimensional plane. acs.orgnih.gov This technique would be particularly useful for resolving this compound from other C10 isomers, both chlorinated and non-chlorinated, that might co-elute in a one-dimensional GC separation. nih.gov The structured nature of GC×GC chromatograms, where chemically similar compounds elute in distinct patterns, further aids in the identification of unknown components in a complex matrix. nih.gov

Liquid Chromatography (LC) Techniques for Non-Volatile Impurities

The analysis of non-volatile impurities in chlorinated olefins such as this compound requires separation techniques that are suitable for compounds with low volatility and potentially high molecular weight. Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is the method of choice for such analyses. These techniques are adept at separating components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. oaepublish.com

For a non-polar compound like this compound, reversed-phase chromatography is typically employed. In this mode, a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. Non-volatile impurities, which may include polymeric materials, catalysts, or degradation products, can be effectively separated from the main compound.

The choice of detector is critical and depends on the nature of the impurities. A UV detector is suitable if the impurities contain chromophores. For impurities that lack a UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. For definitive identification and structural elucidation, coupling the LC system to a mass spectrometer (LC-MS) is the most powerful approach. ajrconline.orgnih.gov LC systems coupled with high-resolution mass spectrometry (HRMS) have become increasingly popular for analyzing complex mixtures of halogenated compounds, as they can separate congener groups based on accurate mass identification. oaepublish.com

Interactive Data Table: LC Techniques for Non-Volatile Impurity Analysis

Advanced Hyphenated Techniques in Chlorinated Olefin Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, provide a comprehensive analysis of complex chemical mixtures. ajrconline.orgnih.gov For chlorinated olefins like this compound, these techniques are invaluable for both qualitative and quantitative analysis, enabling the separation and identification of isomers, by-products, and trace contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for volatile and semi-volatile halogenated compounds. nih.govnih.gov The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. High-resolution mass spectrometry (HRMS) coupled with GC, such as in GC-Orbitrap-MS systems, offers high sensitivity and selectivity, allowing for the differentiation of compounds with the same nominal mass. foodnavigator.comresearchgate.net Negative Chemical Ionization (NCI) is often the preferred ionization mode for halogenated compounds as it provides high selectivity for homologue groups. foodnavigator.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing less volatile or thermally unstable compounds that are not amenable to GC analysis. ajrconline.orgnih.gov LC-MS combines the powerful separation capabilities of HPLC or UPLC with the mass analysis of a mass spectrometer. ajrconline.org This is particularly useful for identifying the non-volatile impurities discussed in the previous section. The development of interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has made the coupling of LC to MS robust and widely applicable. uzh.chresearchgate.net

Interactive Data Table: Comparison of Advanced Hyphenated Techniques

Chemometric Approaches in Analytical Data Processing and Interpretation

Modern analytical techniques generate vast and complex datasets that can be challenging to interpret manually. bitsathy.ac.in Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. distantreader.orgresearchgate.net In the analysis of this compound, chemometrics can be applied to data from chromatographic and spectroscopic instruments to improve classification, quantification, and process monitoring.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for data exploration and dimensionality reduction. bitsathy.ac.inresearchgate.net By analyzing the variance within a dataset, PCA can reveal clustering of samples based on their chemical profiles, identify outliers, and highlight relationships between measured variables. researchgate.net For instance, PCA can be applied to chromatographic or spectral data from different batches of this compound to assess batch-to-batch consistency. sepscience.com

Partial Least Squares (PLS) regression is a supervised method used to build predictive models. bitsathy.ac.in It is widely used to create calibration models that correlate instrumental data (e.g., spectra) with a property of interest (e.g., concentration of an impurity). felixinstruments.com In the context of analyzing this compound, a PLS model could be developed using Raman or Near-Infrared (NIR) spectroscopy to rapidly quantify the concentration of the active ingredient or a known impurity without the need for chromatographic separation. researchgate.netfelixinstruments.comredalyc.org

Interactive Data Table: Chemometric Methods in Analytical Data Analysis

Computational Chemistry and Mechanistic Studies of 9 Chloro 2 Methyl 1 Nonene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 9-chloro-2-methyl-1-nonene, these methods can offer deep insights into its electronic environment and how it influences reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, making it invaluable for elucidating reaction mechanisms. For this compound, DFT could be employed to study various reactions, such as electrophilic additions to the double bond. By mapping the potential energy surface, chemists can identify transition states, intermediates, and products, thereby constructing a detailed mechanistic pathway.

For instance, in a hypothetical hydrohalogenation reaction, DFT calculations could determine the activation energies for the formation of the two possible carbocation intermediates. This would clarify the regioselectivity of the reaction, predicting whether the incoming nucleophile adds to the more substituted or less substituted carbon of the original double bond. The electron-donating methyl group and the electron-withdrawing chloroalkyl chain would exert competing influences on the electron density of the double bond, which DFT calculations could precisely quantify.

Hypothetical DFT Data for Electrophilic Addition to this compound

| Transition State | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product |

| TS1 | Markovnikov | 15.2 | 9-Chloro-2-bromo-2-methylnonane |

| TS2 | Anti-Markovnikov | 25.8 | 9-Chloro-1-bromo-2-methylnonane |

Note: This table is a hypothetical representation of data that could be generated through DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for obtaining accurate energetic and geometrical information. chemrxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) can be used to perform geometry optimizations, determining the most stable three-dimensional structure of this compound. nist.gov

These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. For example, the C=C double bond length, the C-Cl bond length, and the bond angles around the chiral center (if applicable in a substituted variant) could be determined. Furthermore, the relative energies of different conformers, arising from the rotation around the single bonds in the nonene chain, can be calculated to identify the most stable conformations. montana.edu

Hypothetical Geometrical Parameters from Ab Initio Calculations

| Parameter | Calculated Value (MP2/6-311++G(d,p)) |

| C1=C2 Bond Length | 1.34 Å |

| C9-Cl Bond Length | 1.79 Å |

| C1-C2-C3 Angle | 122.5° |

| C8-C9-Cl Angle | 110.8° |

Note: This table is a hypothetical representation of data that could be generated through ab initio calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long, flexible alkyl chain of this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are ideally suited to explore this conformational landscape and to study how the molecule interacts with its environment. nih.govacs.org

By simulating the motion of the molecule over time in a chosen solvent, MD can reveal the preferred conformations in solution and the dynamics of conformational changes. This is particularly important for understanding how the molecule might interact with biological receptors or how it partitions between different phases. For instance, an MD simulation in water could show the hydrophobic alkyl chain collapsing to minimize its contact with the polar solvent, while the chloro- group may engage in specific interactions. nih.gov The choice of an appropriate force field, which defines the potential energy of the system, is critical for the accuracy of these simulations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

QSAR and QSPR models are statistical tools that correlate the structural or property-based descriptors of molecules with their biological activity or physical properties, respectively. techno-press.orgtechno-press.orgresearchgate.net For a compound like this compound, these models can be used to predict properties such as toxicity, biodegradability, or boiling point without the need for experimental measurements. nih.govresearchgate.netnih.gov

To build a QSAR model for the toxicity of chlorinated alkenes, a dataset of related compounds with known toxicities would be assembled. amanote.com Molecular descriptors for each compound, including this compound, would be calculated. These can range from simple counts of atoms and bonds to more complex quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). techno-press.org Statistical methods are then used to derive a mathematical equation that links these descriptors to the observed activity.

Hypothetical QSPR Data for Predicting Aqueous Solubility

| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted LogS |

| This compound | 4.8 | 174.7 | 0 Ų | -4.5 |

| 1-Chlorooctane | 4.6 | 148.7 | 0 Ų | -4.2 |

| 1-Decene | 5.1 | 140.3 | 0 Ų | -5.0 |

Note: This table is a hypothetical representation of data used in a QSPR model.

Stereoselectivity and Regioselectivity Predictions in Chemical Transformations

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple stereoisomers or regioisomers can be formed. pku.edu.cnresearchgate.netrsc.orgresearchgate.net For this compound, this is particularly relevant for reactions involving its double bond.

For example, in an epoxidation reaction, the oxidizing agent can approach the double bond from two different faces, potentially leading to a mixture of enantiomers. By calculating the energies of the transition states for each pathway using methods like DFT, it is possible to predict which enantiomer will be formed in excess. rsc.org

Similarly, for addition reactions, the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) can be predicted by comparing the stabilities of the possible intermediates or transition states. youtube.com The electronic effects of the methyl group and the chloroalkyl chain will play a crucial role in determining this selectivity, and computational models can provide a quantitative prediction of the product distribution. masterorganicchemistry.com

Applications of 9 Chloro 2 Methyl 1 Nonene As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Organic Molecules

No research data was found detailing the use of 9-Chloro-2-methyl-1-nonene as a precursor for the synthesis of other functionalized organic molecules.

There is no available literature describing the application of this compound as a building block in stereoselective carbon-carbon bond formation reactions. While stereoselective synthesis is a critical aspect of modern organic chemistry, and various strategies exist for such transformations, none have been specifically reported for this compound. rsc.orgmasterorganicchemistry.com

Information regarding the versatility of this compound in the synthesis of diverse carbon skeletons is not present in the available scientific literature.

Role in Combinatorial Chemistry and Library Synthesis

There is no documented use of this compound in the context of combinatorial chemistry or the synthesis of chemical libraries for drug discovery or other applications. nih.govstanford.edunih.govniscpr.res.in

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis

No specific examples or studies were found that indicate the utility of this compound as an intermediate in the synthesis of agrochemicals or pharmaceuticals. researchgate.netframochem.com Although chlorinated organic compounds have a significant presence in both of these sectors, the role of this particular molecule has not been described. researchgate.netnih.govnih.gov

Environmental Photochemistry and Degradation Pathways of Chloroalkenes

Atmospheric Oxidation Processes of 9-Chloro-2-methyl-1-nonene

Once released into the atmosphere, this compound is subject to degradation by highly reactive oxidant species. These reactions are the primary removal mechanism for volatile organic compounds (VOCs) in the troposphere.

The most significant atmospheric degradation pathway for this compound during the daytime is its reaction with hydroxyl (OH) radicals. harvard.eduwikipedia.org These radicals are highly reactive and are often referred to as the "detergent of the atmosphere" due to their ability to initiate the oxidation of most organic compounds. harvard.edu The reaction of OH radicals with alkenes primarily involves the electrophilic addition of the radical to the carbon-carbon double bond. harvard.edu For this compound, this would result in the formation of a chloro-hydroxyalkyl radical intermediate.

Table 1: General Atmospheric Lifetimes of Alkenes with Respect to OH Radicals

| Alkene Type | Typical OH Rate Constant (cm³/molecule·s) | Estimated Atmospheric Lifetime |

|---|---|---|

| Simple Alkenes | 1 x 10⁻¹¹ to 5 x 10⁻¹¹ | Days |

| Substituted Alkenes | 5 x 10⁻¹¹ to 1 x 10⁻¹⁰ | Hours to a Day |

Note: This table provides generalized data for illustrative purposes, as specific data for this compound is unavailable.

During the nighttime, in the absence of sunlight to generate OH radicals, the nitrate (B79036) radical (NO₃) becomes a significant atmospheric oxidant. nih.govcopernicus.org The nitrate radical is formed from the reaction of nitrogen dioxide (NO₂) with ozone (O₃). nih.govcopernicus.org Similar to OH radicals, NO₃ radicals react with alkenes primarily through addition to the double bond, initiating a series of oxidation reactions. nih.govacs.org

The reaction with NO₃ is a crucial removal mechanism for unsaturated VOCs, especially in environments with significant emissions of nitrogen oxides (NOx). nih.govcopernicus.org The products of these reactions can contribute to the formation of secondary organic aerosols and other atmospheric pollutants. copernicus.org For this compound, nighttime reaction with NO₃ would lead to the formation of nitrooxy-chloroalkyl radical intermediates, which can then undergo further reactions.

Ozonolysis is another important atmospheric degradation pathway for alkenes. chemistrysteps.comwikipedia.orglibretexts.org This reaction involves the cleavage of the carbon-carbon double bond by ozone (O₃), leading to the formation of carbonyl compounds (aldehydes and ketones) and a Criegee intermediate. libretexts.orgmasterorganicchemistry.combyjus.com

For this compound, ozonolysis would break the double bond between the first and second carbons. This would likely result in the formation of formaldehyde (B43269) and 8-chloro-1-octanal. The highly reactive Criegee intermediate can then react further with other atmospheric species, such as water vapor or sulfur dioxide, or decompose to form OH radicals and other products. researchgate.net

Table 2: Expected Ozonolysis Products of this compound

| Reactant | Primary Products |

|---|---|

| This compound | Formaldehyde |

| 8-chloro-1-octanal |

Abiotic and Biotic Transformation Pathways in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the degradation of this compound is governed by different processes, including hydrolysis and microbial activity.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes, hydrolysis can be a slow degradation pathway where the chlorine atom is replaced by a hydroxyl group. nih.goveurochlor.org However, chloroalkenes are generally resistant to hydrolysis under typical environmental conditions. waterquality.gov.au The carbon-chlorine bond in vinylic halides (where the chlorine is attached to a double-bonded carbon) is stronger than in saturated alkyl halides, making them less susceptible to nucleophilic substitution reactions like hydrolysis. Therefore, direct hydrolysis of the C-Cl bond in this compound is expected to be a very slow and likely insignificant degradation process.

Microbial degradation is a key process for the breakdown of many organic pollutants in soil and water. mdpi.comnih.gov Various microorganisms have evolved enzymatic machinery to utilize organic compounds as a source of carbon and energy. nih.gov The degradation of chlorinated alkenes can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria can utilize oxygenases to initiate the breakdown of alkenes. oup.com For this compound, the initial attack would likely be at the double bond, potentially forming an epoxide, which can then be further metabolized.

Under anaerobic conditions, reductive dechlorination is a common pathway for the degradation of chlorinated compounds. eurochlor.orgresearchgate.net In this process, the chlorinated compound serves as an electron acceptor, and the chlorine atom is removed and replaced by a hydrogen atom. While this is more commonly observed for highly chlorinated compounds, it is a potential pathway for this compound.

The identification of specific metabolites from the microbial degradation of this compound would require dedicated laboratory studies. However, based on known pathways for similar compounds, potential metabolites could include the corresponding alcohol (from hydrolytic dehalogenation), shorter-chain chlorinated acids (from oxidation of the double bond and subsequent chain cleavage), and non-chlorinated alkanes (from reductive dechlorination).

Table 3: Potential Microbial Degradation Pathways for this compound

| Condition | Degradation Pathway | Potential Metabolites |

|---|---|---|

| Aerobic | Oxygenase-mediated oxidation | Epoxides, chlorinated alcohols, chlorinated carboxylic acids |

| Anaerobic | Reductive dechlorination | 2-methyl-1-nonene (B1345651), other non-chlorinated hydrocarbons |

Formation and Characterization of Secondary Transformation Products in Environmental Matrices

Due to a lack of direct experimental studies on the environmental fate of this compound, its transformation products in environmental matrices such as air and water must be predicted based on the known reactivity of structurally similar molecules. The primary sites of chemical transformation for this compound are the terminal double bond and, to a lesser extent, the long alkyl chain and the carbon-chlorine bond. The following sections outline the plausible formation of secondary transformation products based on established degradation pathways for alkenes, branched hydrocarbons, and chlorinated alkanes.

Atmospheric Degradation Pathways

In the atmosphere, the degradation of this compound is expected to be dominated by reactions with ozone (O₃) and hydroxyl radicals (•OH).

Ozonolysis:

The reaction of the terminal double bond with ozone is a significant atmospheric degradation pathway for alkenes. masterorganicchemistry.comquora.combyjus.com This process, known as ozonolysis, involves the cleavage of the carbon-carbon double bond and typically leads to the formation of carbonyl compounds. pearson.comaakash.ac.in For this compound, ozonolysis is predicted to yield two primary transformation products: formaldehyde and 8-chloro-1-octanal. The reaction proceeds through an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide before cleaving. organic-chemistry.orgwikipedia.org

The generalized reaction is as follows:

CH₂(C(CH₃))(CH₂)₇Cl + O₃ → H₂C=O (Formaldehyde) + O=C(CH₃)(CH₂)₇Cl (8-Chloro-2-octanone)

Under certain atmospheric conditions, the Criegee intermediate formed during ozonolysis can be stabilized and react with other atmospheric species like SO₂ or NO₂, or decompose to form hydroxyl radicals, further influencing atmospheric chemistry. organic-chemistry.org

Reaction with Hydroxyl Radicals (•OH):

Hydroxyl radicals are highly reactive species in the troposphere, often referred to as the "detergent" of the atmosphere. wikipedia.orgyoutube.com The reaction of •OH with alkenes typically proceeds via addition to the double bond. For this compound, this addition would form a chloro-alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). wikipedia.org

The subsequent fate of this peroxy radical can lead to a complex mixture of secondary products, including:

Hydroxy-carbonyls: Formed through isomerization and subsequent decomposition of the peroxy radical.

Chlorinated alcohols: Formed through reaction pathways that maintain the carbon skeleton.

Organic nitrates: Formed in the presence of nitrogen oxides (NOx).

Additionally, •OH can abstract a hydrogen atom from the alkyl chain, though this is generally a slower process for alkenes compared to addition at the double bond. copernicus.org Abstraction can lead to the formation of various chlorinated ketones and aldehydes.

Aquatic Degradation Pathways

In aqueous environments, photochemical degradation is a plausible pathway for the transformation of this compound.

Photochemical Degradation:

While direct photolysis by sunlight is unlikely due to the lack of significant chromophores in the molecule, indirect photochemical processes involving hydroxyl radicals can be significant. nih.gov In sunlit surface waters, •OH can be generated from sources like the photolysis of hydrogen peroxide (H₂O₂) or nitrates. islandscholar.ca

Similar to the atmospheric reactions, aqueous •OH will readily attack the double bond, initiating a cascade of oxidative reactions. The resulting products are likely to be more water-soluble than the parent compound. Potential secondary transformation products in aquatic systems include:

Chlorinated diols: Formed by the addition of two hydroxyl groups across the original double bond.

Chlorinated hydroxy-ketones: Resulting from further oxidation of the initial products.

Dehalogenation Products: Over time, photochemical and microbial processes can lead to the cleavage of the carbon-chlorine bond, releasing a chloride ion into the water and forming a long-chain unsaturated alcohol, which would then undergo further degradation. islandscholar.ca Studies on short-chain chlorinated paraffins have shown that hydroxyl radical-initiated degradation can lead to dehydrogenation and the formation of alcohols. nih.gov

Characterization of Transformation Products

The definitive identification of these predicted secondary transformation products would rely on laboratory-based simulation studies. In such studies, this compound would be exposed to controlled conditions mimicking atmospheric or aquatic environments. The resulting product mixture would then be analyzed using advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) would be the primary tool for separating and identifying volatile and semi-volatile products. For more polar, water-soluble products, liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) would be employed.

Data on Predicted Transformation Products

The following tables summarize the predicted secondary transformation products of this compound based on the degradation pathways of analogous chemical structures.

Table 1: Predicted Atmospheric Transformation Products

| Degradation Pathway | Reactant | Predicted Primary Products | Predicted Subsequent Products |

|---|---|---|---|

| Ozonolysis | Ozone (O₃) | 8-Chloro-2-octanone, Formaldehyde | Carboxylic acids (from further oxidation) |

| •OH Radical Addition | Hydroxyl Radical (•OH) | 9-chloro-2-methylnonane-1,2-diol | Chlorinated hydroxy-ketones, smaller oxygenated fragments |

Table 2: Predicted Aquatic Transformation Products

| Degradation Pathway | Reactant | Predicted Primary Products | Predicted Subsequent Products |

|---|---|---|---|

| Indirect Photolysis (via •OH) | Hydroxyl Radical (•OH) | 9-chloro-2-methylnonane-1,2-diol | Chlorinated carboxylic acids, smaller chain acids |

| Hydrolysis/Dehalogenation | Water (H₂O) | 2-methyl-1-nonen-9-ol, Chloride ion | Diols, further oxidation products |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 9-Chloro-2-methyl-1-nonene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of 2-methyl-1-nonene using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or THF) and catalyst presence (e.g., Lewis acids like AlCl₃) significantly affect regioselectivity and byproduct formation. Purity optimization requires post-reaction purification via fractional distillation or column chromatography, validated by GC-MS or HPLC .

- Key Considerations : Monitor reaction exothermicity to avoid thermal decomposition. Use inert atmospheres to prevent oxidation of intermediates.

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Stability assays involve storing the compound at different temperatures (−20°C, 4°C, ambient) and humidity levels, with periodic sampling for NMR or FTIR analysis to detect decomposition (e.g., hydrolysis to alcohols or ketones). Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) predicts long-term degradation trends. UV-Vis spectroscopy can track absorbance shifts indicative of structural changes .

- Data Interpretation : Compare degradation rates using Arrhenius kinetics. Document storage protocols in alignment with OSHA and ECHA safety guidelines .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methyl at C2, chloro at C9). Coupling constants in H NMR distinguish between cis/trans alkene configurations.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 160.69 and fragments (e.g., loss of Cl⁻ at m/z 125).

- IR : Peaks near 1640 cm⁻¹ (C=C stretch) and 650 cm⁻¹ (C-Cl stretch) validate functional groups .

- Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous alkenes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Transition state analysis identifies energy barriers for pathways like hydrohalogenation or epoxidation. Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to validate models .

- Case Study : Hybrid models combining DFT and machine learning (ML) improve accuracy in predicting regioselectivity for asymmetric alkenes .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from catalyst loading variations (e.g., Pd(PPh₃)₄ vs. NiCl₂(dppe)) or solvent polarity effects. Design a factorial experiment testing:

- Catalyst type and concentration

- Solvent dielectric constants (e.g., DMF vs. toluene)

- Temperature gradients (25–80°C)

Analyze yields via ANOVA and Tukey’s HSD test. Triangulate results with in situ IR monitoring to detect intermediate species .- Data Interpretation : Use Bland-Altman plots to assess agreement between studies.

Q. How do surface adsorption properties of this compound influence its environmental persistence in indoor settings?

- Methodological Answer : Conduct microgravimetric adsorption experiments on materials like gypsum or PVC, measuring partition coefficients () at varying humidity. Combine with ToF-SIMS or XPS to analyze surface-bound chlorinated byproducts. Compare results with computational adsorption isotherms (e.g., Langmuir vs. Freundlich models) .

- Implications : Correlate values with HVAC airflow rates to model indoor airborne concentrations.

Data Presentation Standards

-

Tables :

Parameter GC-MS Retention (min) HPLC Purity (%) NMR δ (ppm, C9-Cl) Batch 1 (THF) 12.3 98.5 45.2 Batch 2 (DCM) 11.8 95.7 44.9 -

Statistical Reporting : Report means ± SEM, significance thresholds (p < 0.05), and R² values for regression analyses .

Critical Analysis Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.